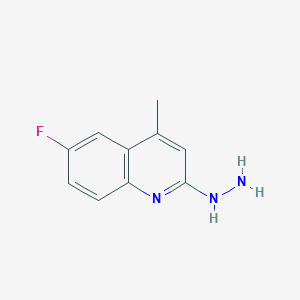

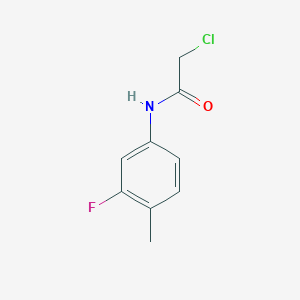

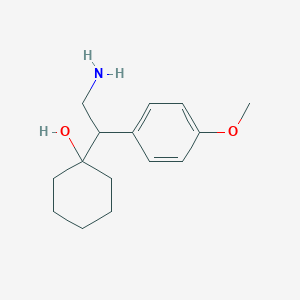

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-

説明

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- is a derivative of cinchona alkaloids, compounds known for their significant roles in organic synthesis and catalysis. These alkaloids have been explored extensively for their utility in stereoselective functionalization of carbonyl compounds and are pivotal in the development of chiral catalysts for asymmetric synthesis.

Synthesis Analysis

Primary amines derived from 9-amino(9-deoxy)epi cinchona alkaloids are synthesized via one-pot procedures or more scalable methods involving Mitsunobu reaction, reduction, and hydrolysis steps. These methods enable the generation of bifunctional aminocatalysts from quinine and quinidine derivatives, highlighting the adaptability and efficiency of cinchona alkaloid modification for synthetic applications (Cassani et al., 2013).

Molecular Structure Analysis

The molecular structure of cinchona alkaloid derivatives is critical for their catalytic activity. For instance, the conformation of these molecules can significantly influence their effectiveness as ligands in catalytic processes, such as the asymmetric dihydroxylation of olefins. Detailed structural analyses, including X-ray crystallography, have provided insights into the conformations and interactions that underpin their catalytic mechanisms (Lewiński et al., 1995).

Chemical Reactions and Properties

Cinchona alkaloids and their derivatives serve as potent organocatalysts and ligands for various asymmetric syntheses. They are instrumental in reactions like the stereoselective functionalization of carbonyl compounds, dihydroxylation of olefins, and Michael-type addition reactions. The ability to modify cinchona alkaloids expands their utility in asymmetric catalysis, enabling the synthesis of a wide range of enantioenriched products with high selectivity (Tian et al., 2004).

Physical Properties Analysis

The physical properties of cinchona alkaloid derivatives, such as melting points and specific optical rotations, are characterized to assess their purity and suitability for use as catalysts. These properties are crucial for understanding the behavior of these compounds in various reaction conditions and for optimizing their performance in catalytic processes.

Chemical Properties Analysis

The chemical properties of cinchona alkaloid derivatives, including their reactivity and interaction with other molecules, are fundamental to their role as catalysts. Investigations into the mechanisms of action for these compounds reveal how they facilitate asymmetric synthesis. For example, the introduction of amino groups into cinchona alkaloids has been shown to significantly improve their catalytic performance in stereoselective reactions, underscoring the importance of chemical modifications in enhancing the utility of these natural products (Peng et al., 2014).

科学的研究の応用

Cinchona alkaloids, including quinine, quinidine, cinchonidine, and cinchonine, are a unique class of quinoline alkaloids with a significant impact on human civilization . Here are some of the applications and fields where they are used:

-

Antimalarial Properties : Cinchona bark, which contains these alkaloids, was originally used by South American Indians as an anti-fever agent and has been introduced to Europe as early as around 1640 . Quinine, a major member of Cinchona alkaloids, is regarded as the first, pure, and genuinely active chemotherapeutic . Despite the small therapeutic window of quinine and increasing resistance of the malaria vector Plasmodium falciparum, it remains an important drug for severe malaria cases .

-

Organic Chemistry : The wide exploration of Cinchona alkaloids was organic chemistry . Attempts to obtain quinine by chemical synthesis stimulated intense research, both on chemical structure elucidation (initially by chemical methods) as well as on the total synthesis .

-

Enantioselective Chromatography : Cinchona alkaloids are used in chiral stationary phases for enantioselective chromatography . This technique is used to separate chiral compounds, which are molecules that are mirror images of each other.

-

Synthesis of Biologically Active Substances : Cinchona alkaloids have been used in the synthesis of new biologically active substances . For instance, a study reported the synthesis of ionic liquids containing the indole-3-acetate anion, a well-known plant growth hormone, and a cation derived from a cinchona alkaloid . The study found that these ionic liquids exhibited activity at a concentration of 0.5 mg dm −3, and the length of the alkyl substituent in the alkaloid-derived cation or the chirality of this cation is crucial in determining the biological activity of the compound .

-

Pharmaceutical Industry : Cinchona alkaloids, including “Cinchonan-3,9-diol, 6’-methoxy-, (8alpha,9R)-”, are used in the pharmaceutical industry . They are used in the synthesis of various drugs due to their potent biological activities .

-

Biologically Active Ionic Liquids : A study reported the synthesis of ionic liquids containing the indole-3-acetate anion, a well-known plant growth hormone, and a cation derived from a cinchona alkaloid . These ionic liquids exhibited activity at a concentration of 0.5 mg dm −3, and the length of the alkyl substituent in the alkaloid-derived cation or the chirality of this cation is crucial in determining the biological activity of the compound . In several salts containing the 1-alkylquininium cation, significant, beneficial changes in micronutrient content were recorded, which directly translated into plant nutritional value .

-

Antioxidant Properties : Some derivatives of Cinchona alkaloids have been found to contribute to the antioxidant properties of Maillard reaction intermediates . This reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar.

特性

IUPAC Name |

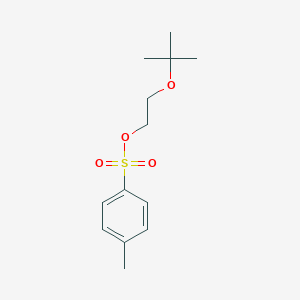

(3S,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRUJCFCZKMFMB-YGHPHNMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316798 | |

| Record name | 3-Hydroxyquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- | |

CAS RN |

78549-61-8 | |

| Record name | 3-Hydroxyquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78549-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078549618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7695509M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。